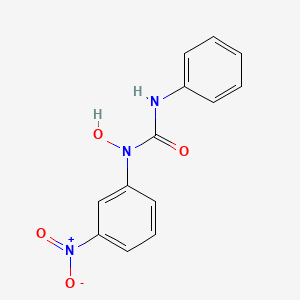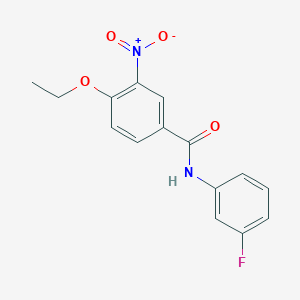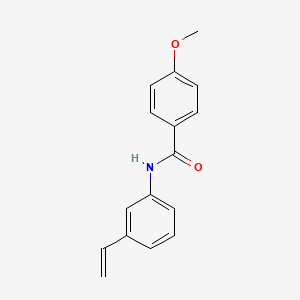
N-hydroxy-N-(3-nitrophenyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-N-(3-nitrophenyl)-N'-phenylurea, commonly known as HNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HNP is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is synthesized using a multi-step reaction process that involves the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of HNP involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and cell division. HNP has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
HNP has been found to have a number of biochemical and physiological effects. Studies have shown that HNP can induce oxidative stress in cells, which can lead to DNA damage and cell death. HNP has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using HNP in lab experiments is its ability to selectively inhibit certain enzymes, which makes it a valuable tool for studying cellular processes. However, HNP has some limitations as well. It is a relatively unstable compound and can degrade over time, which can affect the reproducibility of experiments. Additionally, HNP can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on HNP. One area of interest is in the development of HNP derivatives that have improved stability and efficacy. Another area of research is in the use of HNP in combination with other drugs to enhance its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of HNP and its potential applications in other areas of scientific research.
In conclusion, HNP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method involves a multi-step reaction process, and it has been extensively studied for its potential applications in cancer treatment. HNP's mechanism of action involves the inhibition of certain enzymes, and it has been found to have a number of biochemical and physiological effects. While HNP has some limitations, there are several future directions for research that could lead to further advancements in its use and efficacy.
Métodos De Síntesis
The synthesis of HNP involves a series of chemical reactions, starting with the nitration of aniline to produce 3-nitroaniline. The 3-nitroaniline is then reacted with phenyl isocyanate to form N-phenyl-3-nitroaniline. This compound is then treated with hydroxylamine hydrochloride to produce HNP. The overall reaction can be represented as follows:
C6H5NCO + H2NOH.HCl → C6H5NHCOONHOH + HCl
C6H5NHCOONHOH + C6H4(NO2)NH2 → C13H10N4O4 + 2H2O
Aplicaciones Científicas De Investigación
HNP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer treatment. HNP has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Studies have also shown that HNP can inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propiedades
IUPAC Name |
1-hydroxy-1-(3-nitrophenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(14-10-5-2-1-3-6-10)15(18)11-7-4-8-12(9-11)16(19)20/h1-9,18H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMFFRJYVGADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-N-(3-nitrophenyl)-N'-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)



![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5862055.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5862059.png)
![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)

![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)

![2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5862109.png)
![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)